molecular formula C8H17N3 B1617588 3-{[3-(Dimethylamino)propyl]amino}propanenitrile CAS No. 69852-45-5

3-{[3-(Dimethylamino)propyl]amino}propanenitrile

Cat. No. B1617588
CAS RN: 69852-45-5
M. Wt: 155.24 g/mol
InChI Key: YALMGFWDBZZMMB-UHFFFAOYSA-N
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Patent
US04201854

Procedure details

216 g of N,N-dimethyl-N'-(β-cyanoethyl)-1,3-diaminopropane are hydrogenated in 216 ml of isopropanol in the presence of 140 g of gaseous ammonia and 13 g of Raney nickel in an autoclave at 120° C. and under an initial pressure of 80 atmospheres until the pressure remains constant, which is already the case after 30 minutes. The catalyst is filtered off with suction, the filtrate is concentrated in a rotary evaporator and the residue is distilled through a packed column. Yield: 205.7 g (92.8%); boiling point 121° C./11 mm Hg.
Quantity
216 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step Two
Quantity
216 mL
Type
solvent
Reaction Step Two
Quantity
13 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:11])[CH2:3][CH2:4][CH2:5][NH:6][CH2:7][CH2:8][C:9]#[N:10].N>C(O)(C)C.[Ni]>[CH3:11][N:2]([CH3:1])[CH2:3][CH2:4][CH2:5][NH:6][CH2:7][CH2:8][CH2:9][NH2:10]

Inputs

Step One
Name
Quantity
216 g
Type
reactant
Smiles
CN(CCCNCCC#N)C
Step Two
Name
Quantity
140 g
Type
reactant
Smiles
N
Name
Quantity
216 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
13 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled through a packed column

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.